2-(Benzyloxy)-4,5-dichloroaniline
Description
2-(Benzyloxy)-4,5-dichloroaniline is a chlorinated aromatic amine characterized by a benzyloxy (-OCH₂C₆H₅) substituent at the 2-position and chlorine atoms at the 4- and 5-positions of the aniline ring. This compound serves as a critical intermediate in synthesizing polychlorinated dibenzofurans (PCDFs) and other agrochemical derivatives . Its structural features, including electron-withdrawing chlorine atoms and the bulky benzyloxy group, influence its reactivity, solubility, and environmental persistence.
Properties
Molecular Formula |
C13H11Cl2NO |
|---|---|
Molecular Weight |
268.13 g/mol |
IUPAC Name |
4,5-dichloro-2-phenylmethoxyaniline |
InChI |
InChI=1S/C13H11Cl2NO/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7H,8,16H2 |
InChI Key |
WFWWJTGETSTQMY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2N)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4,5-dichloroaniline typically involves the reaction of 4,5-dichloroaniline with benzyl chloride in the presence of a base. The reaction is carried out under reflux conditions, often using solvents such as ethanol or toluene. The base, such as sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution of the chlorine atom by the benzyl group .
Industrial Production Methods
Industrial production methods for 2-(Benzyloxy)-4,5-dichloroaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the purification process may involve crystallization or distillation techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4,5-dichloroaniline undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Benzyloxy)-4,5-dichloroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4,5-dichloroaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of 2-(Benzyloxy)-4,5-dichloroaniline with structurally related dichloroaniline derivatives:
<sup>a</sup>logP values are experimental or estimated via computational methods.
Key Observations:
- Substituent Effects : The benzyloxy group in 2-(Benzyloxy)-4,5-dichloroaniline increases steric hindrance and lipophilicity compared to unsubstituted dichloroanilines (e.g., 3,4-DCA), which lack bulky groups. This enhances its persistence in lipid-rich environments .
- Chlorine Positioning : Unlike 3,4-DCA and 3,5-DCA, the 4,5-dichloro configuration in the target compound may reduce microbial degradation rates, as observed in studies where 3,4-DCA was fully mineralized by Alcaligenes faecalis .
Environmental and Analytical Behavior
- 3,4-DCA and 3,5-DCA: These compounds exhibit high environmental mobility due to lower molecular weights and moderate logP values. 3,5-DCA shows poor recovery (~70%) in QuEChERS-based pesticide residue analyses, attributed to adsorption on C18 SPE cartridges .
- 2-(Benzyloxy)-4,5-dichloroaniline : The benzyloxy group likely reduces water solubility, increasing adsorption to organic matter in soil. Its use in synthesizing PCDFs raises concerns about secondary pollution, as PCDFs are persistent organic pollutants (POPs) .
Research Findings and Challenges
- Biodegradation : 3,4-DCA is susceptible to bacterial degradation (e.g., A. faecalis mineralizes it via oxidative deamination ), whereas 2-(Benzyloxy)-4,5-dichloroaniline’s stability necessitates advanced remediation strategies.
- Analytical Limitations : 3,5-DCA’s inconsistent recovery in multi-residue methods highlights the need for optimized extraction protocols, while the complexity of 2-(Benzyloxy)-4,5-dichloroaniline-derived PCDFs demands high-resolution GC-MS for accurate identification .
Notes
- Synthetic Caution : Cyclization of 2-(Benzyloxy)-4,5-dichloroaniline may produce unintended PCDF isomers (e.g., 2,3,9-triCDBF instead of 2,3,7-triCDBF), emphasizing the need for precise reaction control .
- Environmental Impact : The persistence and toxicity of PCDFs derived from this compound warrant strict regulatory oversight during industrial synthesis .
Biological Activity
2-(Benzyloxy)-4,5-dichloroaniline is an organic compound characterized by its unique structural features, including a benzyloxy group and dichloro substituents on an aniline framework. Its chemical formula is CHClN O, which indicates the presence of two chlorine atoms and a nitrogen atom within its structure. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Antimicrobial Properties
Research indicates that 2-(benzyloxy)-4,5-dichloroaniline exhibits significant antimicrobial activity. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, the compound's effectiveness against Mycobacterium tuberculosis has been highlighted in structure-activity relationship (SAR) studies, where modifications to the aniline structure affected the inhibitory potency against bacterial enzymes .
Inhibition of Enzymatic Activity
The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For example, derivatives of similar compounds have been shown to inhibit inosine 5'-monophosphate dehydrogenase (IMPDH), an enzyme involved in purine nucleotide biosynthesis in M. tuberculosis. The minimum inhibitory concentrations (MIC) of related compounds were reported to be as low as 1 μM .
Toxicological Profile
The toxicological profile of 2-(benzyloxy)-4,5-dichloroaniline is crucial for understanding its safety and efficacy. Preliminary assessments indicate that while some dichloroaniline derivatives exhibit cytotoxicity, the specific effects of this compound require further investigation to establish safety thresholds and potential side effects.
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-(benzyloxy)-4,5-dichloroaniline, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-(Benzyloxy)-4-chloroaniline | One chlorine atom | Moderate antimicrobial activity |
| 3-(Benzyloxy)-4,5-dichloroaniline | Chlorine atoms at different positions | Enhanced reactivity and potential MAO-B inhibition |
| 2-(Methoxy)-4,5-dichloroaniline | Methoxy group instead of benzyloxy | Altered solubility; potential neuroprotective effects |
| 2-(Benzyloxy)-3,5-dichloroaniline | Different dichloro substitution | Varies in biological activity |
This comparative analysis highlights how variations in substituents can lead to significant differences in biological properties and activities.
Case Studies and Research Findings
- Antibacterial Activity : A study focusing on the synthesis and evaluation of dichloroaniline derivatives found that modifications could enhance antibacterial properties against M. tuberculosis. The ability to inhibit IMPDH was particularly noted as a promising target for drug development .
- Neuroprotective Agents : Research into related benzyloxy compounds has yielded promising results regarding MAO-B inhibition and antioxidant activities. Such findings suggest that structural modifications could lead to new therapeutic agents for neurodegenerative diseases .
- Toxicity Assessments : Toxicological evaluations have indicated varying levels of cytotoxicity among dichloroaniline derivatives. Understanding these profiles is critical for advancing compounds towards clinical applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
